1-(2,4-dimethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2,4-dimethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrolidine ring, and multiple functional groups such as methoxy and sulfonyl groups.
Preparation Methods
The synthesis of 1-(2,4-dimethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves several steps. One common method includes the following steps:
Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the methoxy groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the pyrrolidine ring: This can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the sulfonyl group: The sulfonyl group can be introduced through sulfonation reactions using reagents such as sulfonyl chlorides.
Final coupling reaction: The final step involves coupling the benzothiazole and pyrrolidine intermediates under suitable conditions to form the target compound.
Chemical Reactions Analysis
1-(2,4-dimethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly those containing benzothiazole and pyrrolidine rings.
Biology: The compound can be used in studies involving enzyme inhibition, as the benzothiazole ring is known to interact with various biological targets.
Industry: The compound can be used in the development of new materials, particularly those with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and sulfonyl groups can also contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
1-(2,4-dimethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(2-hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone: This compound shares the methoxy groups and benzothiazole ring but lacks the pyrrolidine ring and sulfonyl group.
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one: This compound has a similar methoxy group arrangement but differs in its overall structure and functional groups.
Sinensetin: This compound contains multiple methoxy groups and a benzopyran ring, making it structurally similar but functionally different from the target compound.
Properties
Molecular Formula |
C21H21N3O6S2 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O6S2/c1-29-13-4-7-16(17(9-13)30-2)24-11-12(8-19(24)25)20(26)23-21-22-15-6-5-14(32(3,27)28)10-18(15)31-21/h4-7,9-10,12H,8,11H2,1-3H3,(H,22,23,26) |
InChI Key |
NDDAHVSHHITCHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)OC |
Origin of Product |
United States |
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